2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5S/c1-11-20-13(16(18)19)10-15(21-11)23-6-8-24(9-7-23)17-22-12-4-2-3-5-14(12)25-17/h2-5,10,16H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHPWCRMTXBPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These targets play crucial roles in various physiological processes, including mood regulation, sleep, and cognition.
Mode of Action
Similar compounds have been reported to interact with their targets (dopamine and serotonin receptors) by antagonizing their activity . This means they bind to these receptors and inhibit their function, which can lead to various changes in the body’s physiological responses.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide)
- Key Differences :
- Dasatinib includes a carboxamide-linked thiazole ring instead of a benzothiazole.
- The piperazine in dasatinib is substituted with a hydroxyethyl group, while the target compound lacks this polar substituent.
- The pyrimidine ring in dasatinib is identical (2-methyl), but position 6 has a hydroxyethyl-piperazine instead of difluoromethyl .
- Pharmacological Impact: Dasatinib’s hydroxyethyl group enhances solubility but may increase metabolic oxidation susceptibility.
Thiazole-Pyrimidine Derivatives (Compounds 4c–4g, )
- Key Differences: These analogs feature a 3,4,5-trimethoxyphenyl-thiazole linked to pyrimidine via an amino group, with piperazine substituents like 4-methoxyphenyl or 4-fluorophenyl. The target compound uses benzothiazole instead of thiazole and lacks the trimethoxyphenyl moiety.
- Pharmacological Impact :
Substituent Modifications
Riluzole Analogs ()
- Example : 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole (Compound 19)
- Key Differences :
- Trifluoromethoxy (-OCF$3$) vs. difluoromethyl (-CF$2$H) on benzothiazole.
- Methylpiperazine vs. unsubstituted piperazine in the target compound.
- Pharmacological Impact :
- Difluoromethyl may reduce off-target effects .
2-[4-(2-Chloro-6-fluorophenylmethyl)piperazin-1-yl]-1,3-benzothiazole ()
Fluorination Patterns
Kinase Inhibition
- Dasatinib : Potent inhibitor of Bcr-Abl and Src kinases (IC$_{50}$ < 1 nM for Abl). The hydroxyethyl-piperazine contributes to binding affinity .
- Target Compound : The benzothiazole and difluoromethyl groups may shift selectivity toward other kinases (e.g., JAK or EGFR families), though experimental data are needed .
Anticancer Efficacy
- Dasatinib : Clinically used for chronic myeloid leukemia (CML). The carboxamide-thiazole moiety is critical for target engagement .
- Thiazole-Pyrimidine Analogs () : Compounds 4c–4g show IC$_{50}$ values of 0.5–5 µM against cancer cell lines, suggesting the target compound’s benzothiazole may improve potency .
Pharmacokinetic and Physicochemical Properties
Preparation Methods
Stepwise Assembly via Thiosemicarbazide Intermediates
An alternative approach adapts benzothiazole synthesis protocols from fluoro-chloro derivatives . The methodology involves:
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Thiosemicarbazide formation : 6-Fluoro-7-chloro-(1,3)-benzothiazole-2-thiosemicarbazide is prepared by treating 2-aminobenzothiazole with carbon disulfide and sodium chloroacetate in ethanol .
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Cyclization : The thiosemicarbazide reacts with N-phenyl anthranilic acid in pyridine at 170–210°C for 4 hours to form thiadiazole-bridged intermediates .
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Piperazine coupling : The chlorine at position 7 is displaced by piperazine derivatives in dimethylformamide (DMF) under reflux .
This route emphasizes moisture-free conditions and high-temperature cyclization, with yields ranging from 60–75% for analogous compounds . Difluoromethyl incorporation likely occurs during the pyrimidine ring functionalization, though specific procedures require extrapolation from chloro-to-amine substitutions documented in .
Comparative Analysis of Methodologies
Mechanistic Insights and Optimization Strategies
The palladium-mediated route proceeds via oxidative addition of the chloro-pyrimidine to Pd(0), followed by amine coordination and reductive elimination . Side reactions include homocoupling of thiazole precursors, mitigated by excess methyl 2-aminothiazole-5-formate .
In thiosemicarbazide-based methods, pyridine acts as both solvent and base, facilitating cyclodehydration . DMF’s polarity enhances nucleophilic substitution at the benzothiazole’s 7-position, though competing hydrolysis necessitates anhydrous conditions .
Scalability and Industrial Considerations
The Pd-catalyzed method demonstrates gram-scale feasibility, with 28.5 g of product isolated in one iteration . Critical purification steps include:
-
Acid-base workup to remove Pd residues
Environmental impact assessments favor catalyst-free routes, but current data insufficiently address difluoromethyl handling—a concern given CF₂H groups’ metabolic stability in pharmaceuticals.
Q & A
Basic: How can the synthetic yield and purity of 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole be optimized?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction efficiency, as demonstrated in piperazine-linked heterocycle syntheses .
- Catalysts: Employ triethylamine or palladium-based catalysts to facilitate coupling reactions between the benzothiazole and pyrimidine-piperazine moieties .
- Temperature Control: Maintain precise temperature ranges (e.g., 60–80°C) during cyclization steps to minimize side-product formation .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane, followed by recrystallization from ethanol to achieve >95% purity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C-NMR: Assign peaks for the benzothiazole (δ 7.2–8.5 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for N–CH₂ groups) moieties .
- 19F-NMR: Verify difluoromethyl (-CF₂H) signals at δ -110 to -120 ppm .
- Infrared Spectroscopy (IR): Confirm S–C=N stretching (∼650 cm⁻¹) in benzothiazole and C–F vibrations (∼1150 cm⁻¹) .
- Elemental Analysis: Compare experimental C, H, N, S, and F percentages with theoretical values to validate purity (e.g., ±0.3% tolerance) .
Advanced: How can researchers design experiments to evaluate the compound’s bioactivity against therapeutic targets?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors associated with benzothiazole derivatives (e.g., kinases, GPCRs) based on structural analogs showing anti-inflammatory or antimicrobial activity .
- In Vitro Assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC₅₀ determination .
- Receptor Binding: Conduct radioligand displacement studies (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s affinity for CNS targets .
- Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with active sites, referencing similar pyrimidine-piperazine interactions .
Advanced: How should spectral data contradictions (e.g., unexpected NMR peaks) be resolved?
Methodological Answer:
- Impurity Profiling: Use HPLC-MS to identify by-products (e.g., incomplete coupling intermediates) and adjust reaction stoichiometry .
- Isotopic Patterns: Analyze ¹³C satellites in ¹H-NMR to distinguish between diastereomers or regioisomers .
- Dynamic NMR: Employ variable-temperature ¹H-NMR to detect conformational exchange in the piperazine ring (e.g., chair-flip transitions) .
- Comparative Analysis: Cross-reference with published spectra of structurally related benzothiazole-piperazine hybrids .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies with this compound?
Methodological Answer:
- Functional Group Modifications:
- Replace the difluoromethyl group with -CF₃ or -CH₃ to assess fluorine’s role in bioavailability .
- Vary substituents on the pyrimidine ring (e.g., 6-position) to study steric/electronic effects on target binding .
- Bioisosteric Replacement: Substitute benzothiazole with thiazolo[5,4-b]pyridine to evaluate heterocycle rigidity’s impact on activity .
- Pharmacophore Mapping: Use QSAR models to correlate logP, polar surface area, and H-bond donors/acceptors with observed bioactivity .
Methodological: How can solubility challenges be addressed during in vitro assays?
Methodological Answer:
- Solvent Systems: Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffer containing 0.1% Tween-80 to prevent precipitation .
- Cosolvency: Use ethanol or PEG-400 (10–20% v/v) to enhance aqueous solubility while maintaining biocompatibility .
- Pro-drug Approach: Synthesize phosphate or acetate derivatives for improved hydrophilicity, followed by enzymatic cleavage in biological media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
